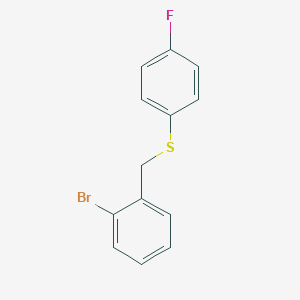![molecular formula C5H10N4OS B7857735 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol typically involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation. The second pathway involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation .
Industrial Production Methods
the use of microwave irradiation in organic synthesis has been highlighted as a significant advancement, potentially offering more efficient and scalable production methods .
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and sulfanyl groups, which can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfanyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity. For instance, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1,2,4-triazole: Known for its herbicidal properties and use as a building block in organic synthesis.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Studied for its applications in energetic materials and its high density and thermal stability.
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl) compounds: These compounds have shown varied biological activities and are used in medicinal chemistry.
Uniqueness
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol stands out due to its unique combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c6-4-7-5(9-8-4)11-3-1-2-10/h10H,1-3H2,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMHSNVTEDEYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
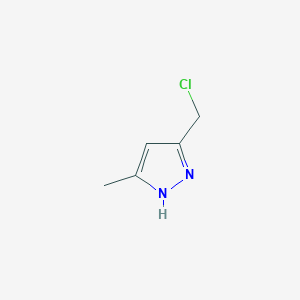
![N-[6-(3-aminopiperidino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B7857659.png)
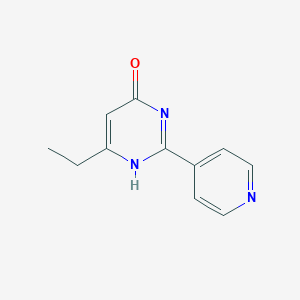



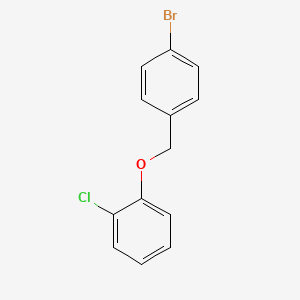
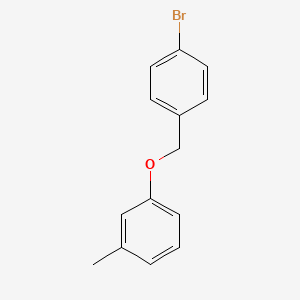
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7857680.png)

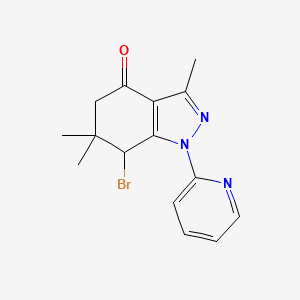
![methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate](/img/structure/B7857702.png)
![2-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetic acid](/img/structure/B7857704.png)
